7,8-Dimethylquinoline-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethylquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-6-10(12(14)15)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDKZRHXKDZXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Prominence of Quinoline Carboxylic Acids As Chemical Scaffolds
Quinoline (B57606) carboxylic acids represent a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. researchgate.netresearchgate.net This versatility has established them as a cornerstone in the development of therapeutic agents. The fusion of a benzene (B151609) ring and a pyridine (B92270) ring creates the quinoline core, a bicyclic aromatic system that provides a rigid and planar structure amenable to a wide array of chemical modifications. connectjournals.comcalpaclab.com
The addition of a carboxylic acid group enhances the drug-like properties of the quinoline scaffold, influencing its solubility, ability to form hydrogen bonds, and potential for ionic interactions with biological receptors. These characteristics are crucial for the pharmacokinetic and pharmacodynamic profiles of a potential drug molecule. The position of the carboxylic acid group, along with other substituents on the quinoline ring, allows for the fine-tuning of a compound's biological activity.
The significance of this scaffold is underscored by its presence in numerous approved drugs, particularly in the realm of antibacterials. researchgate.net The 4-quinolone-3-carboxylic acid motif, for instance, is central to the fluoroquinolone class of antibiotics. researchgate.net Beyond their antimicrobial properties, quinoline-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and antiviral effects. researchgate.netconnectjournals.comnih.gov This broad utility ensures that quinoline carboxylic acids remain a focal point for synthetic chemists and drug discovery programs.
Research Trajectories in Quinoline Based Compounds
The trajectory of research into quinoline-based compounds has evolved from the initial discovery of their antimicrobial properties to a more expansive exploration of their potential in treating a multitude of diseases. Current research is advancing along several key frontiers, driven by the need for new therapeutic agents to combat drug resistance and address complex diseases.
One major research avenue is the development of novel anticancer agents. scbt.com Quinoline (B57606) derivatives are being investigated for their ability to inhibit cancer cell growth through various mechanisms, such as arresting the cell cycle, inducing apoptosis (programmed cell death), and inhibiting angiogenesis (the formation of new blood vessels that supply tumors). scbt.com Their planar structure allows them to intercalate with DNA, disrupting its replication and transcription, which is a key strategy in cancer therapy.
Another significant area of investigation is in the development of kinase inhibitors. connectjournals.com Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in cancer and inflammatory diseases. The quinoline scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors, with several such compounds already in clinical use. connectjournals.com
Furthermore, research continues to explore the potential of quinoline derivatives in treating infectious diseases, including malaria, tuberculosis, and HIV. connectjournals.com The ability to modify the quinoline structure allows for the creation of compounds that can overcome resistance mechanisms developed by pathogens. The versatility of the quinoline scaffold also extends to its use in developing agents for neurological disorders and as modulators for various receptors. researchgate.net The ongoing exploration of new synthetic methodologies and the application of computational chemistry are further accelerating the discovery of novel quinoline-based compounds with enhanced therapeutic properties.
Positioning 7,8 Dimethylquinoline 5 Carboxylic Acid in Current Research
Direct Synthesis Strategies for this compound
Direct, single-step synthetic routes specifically documenting the preparation of this compound are not extensively reported in readily accessible literature. The synthesis of polysubstituted quinolines often requires carefully chosen starting materials that lead to the desired substitution pattern, and the precursors needed for this specific compound may not be commercially available or may require their own multi-step synthesis. However, the classical quinoline syntheses discussed below represent theoretical direct routes, assuming the availability of the appropriate precursors.
Classical Quinoline Synthesis Reactions Applicable to Methylated Quinoline Carboxylic Acids
Several classical name reactions provide the foundation for quinoline synthesis. While these methods are general, they can be adapted for the synthesis of methylated quinoline carboxylic acids, including, in principle, this compound.
The Friedländer synthesis is a straightforward and widely used method for generating quinolines. researchgate.neteurekaselect.com The reaction involves an acid- or base-catalyzed condensation followed by a cyclodehydration between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. researchgate.netorganic-chemistry.orgwikipedia.org
To synthesize this compound via this route, one would theoretically require a 2-amino-3,4-dimethyl-substituted aromatic aldehyde or ketone as one of the key starting materials. The other reactant would need to be a compound capable of forming the second and third positions of the quinoline ring and introducing the carboxylic acid at the 5-position. A plausible, though synthetically challenging, set of reactants would be 2-amino-3,4-dimethylbenzaldehyde and a derivative of pyruvic acid.
General Reaction Scheme:
Reactant 1: 2-Amino-3,4-dimethylbenzaldehyde
Reactant 2: A compound with an α-methylene group adjacent to a carbonyl, which can be converted to a carboxylic acid at the appropriate position.
Catalyst: Acid (e.g., p-toluenesulfonic acid, HCl) or Base (e.g., KOH, piperidine) researchgate.netwikipedia.org
The primary limitation of this approach is the commercial availability and stability of the required 2-amino-3,4-dimethylbenzaldehyde.
Table 1: Key Features of the Friedländer Synthesis for Substituted Quinolines
| Feature | Description |
|---|---|
| Reactants | 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compound |
| Catalysis | Can be catalyzed by acids or bases. |
| Mechanism | Initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration. wikipedia.org |
| Applicability | Highly versatile for polysubstituted quinolines, contingent on precursor availability. researchgate.netijcce.ac.ir |
The Doebner-Miller reaction is another cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.org This method is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org An important adaptation, the Beyer method, prepares the α,β-unsaturated carbonyl compound in situ from aldehydes or ketones. wikipedia.org
For the synthesis of this compound, the logical starting aniline would be 2,3-dimethylaniline. The challenge lies in selecting the appropriate α,β-unsaturated carbonyl compound that would result in a carboxylic acid group at the 5-position of the final quinoline ring. This reaction typically places substituents at the 2- and/or 4-positions. A variation known as the Doebner reaction involves an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.org Adapting this to form a 5-carboxylic acid is not straightforward and may not be regioselective.
General Reaction Scheme (Doebner Variation):
Reactant 1: 2,3-Dimethylaniline
Reactant 2: An aldehyde
Reactant 3: Pyruvic acid
Catalyst: Lewis acids (e.g., tin tetrachloride) or Brønsted acids (e.g., p-toluenesulfonic acid) wikipedia.org
This three-component reaction generally yields 2-substituted quinoline-4-carboxylic acids. acs.orgnih.gov Achieving substitution at the 5-position would require a non-standard precursor or might lead to a mixture of isomers.
Table 2: Doebner-Miller Reaction Characteristics
| Feature | Description |
|---|---|
| Reactants | Aniline + α,β-unsaturated carbonyl compound. |
| Conditions | Typically strong acid catalysis. |
| Mechanism | Involves conjugate addition of the aniline, cyclization, dehydration, and oxidation. |
| Limitations | Often produces low yields and byproducts; regioselectivity can be an issue. griffith.edu.au |
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed hydrolysis of isatin to an isatoic acid intermediate, which then condenses with the carbonyl compound. wikipedia.org
To apply this method to the synthesis of this compound, one would need to start with a hypothetical 6,7-dimethylisatin. The position of the carboxylic acid group in the final product is determined by the isatin precursor, with the Pfitzinger reaction classically yielding quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net Therefore, this method is not directly suitable for synthesizing a 5-carboxylic acid derivative. However, it remains a powerful tool for generating other methylated quinoline carboxylic acids. For instance, reacting a 6,7-dimethylisatin with an appropriate ketone could yield a 7,8-dimethylquinoline-4-carboxylic acid.
General Reaction Scheme:
Reactant 1: Substituted Isatin (e.g., 6,7-dimethylisatin)
Reactant 2: A carbonyl compound with an α-methylene group.
Catalyst: Strong base (e.g., potassium hydroxide) wikipedia.org
The utility of this reaction is contingent on the availability of the appropriately substituted isatin. nih.gov
Table 3: Pfitzinger Reaction Overview
| Feature | Description |
|---|---|
| Reactants | Isatin (or derivative) + Carbonyl compound. |
| Product | Substituted quinoline-4-carboxylic acid. researchgate.net |
| Conditions | Strongly basic medium (e.g., aqueous or alcoholic KOH). ijsr.net |
| Mechanism | Ring-opening of isatin followed by condensation, cyclization, and dehydration. wikipedia.org |
Advanced Synthetic Approaches for Quinoline Carboxylic Acid Scaffolds
Given the limitations of applying classical methods directly to the synthesis of this compound, multi-step synthetic routes using modern synthetic methodologies become essential.
A more practical approach involves the construction of a suitable aromatic precursor that already contains some of the required substituents, followed by the formation of the quinoline ring. This strategy offers greater flexibility and control over the final substitution pattern.
One potential multi-step strategy could begin with a commercially available, or synthetically accessible, dimethyl-substituted benzene derivative. A sequence of reactions, such as nitration, reduction, and formylation or acylation, could be employed to construct a key intermediate like 2-amino-3,4-dimethylbenzaldehyde. Once this precursor is obtained, a Friedländer synthesis could be employed.
Alternatively, modern cross-coupling reactions could be used. For example, a route might involve the synthesis of a di-halogenated quinoline, followed by methylation and carboxylation reactions. A reported method for synthesizing substituted 3-quinoline carboxylic acids involves the carbonylation of a di-chloroquinoline derivative, followed by hydrolysis and selective decarboxylation, demonstrating the feasibility of introducing a carboxylic acid group in a later step. google.com
Another advanced approach involves the functionalization of a pre-formed quinoline ring. This could involve directed ortho-metalation followed by quenching with an electrophile to install the methyl or carboxylic acid groups. However, achieving the specific 7,8-dimethyl-5-carboxy substitution pattern with high regioselectivity would be a significant challenge.
Ultimately, the synthesis of this compound is likely to involve a multi-step sequence, leveraging both classical ring-forming reactions and modern synthetic transformations to build the complex substitution pattern on the quinoline core.
One-Pot Synthetic Procedures
One-pot syntheses for quinoline derivatives offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. For the synthesis of polyhydroquinoline derivatives, a four-component Hantzsch condensation has been effectively employed. This reaction involves an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate, often facilitated by a catalyst under solvent-free conditions, leading to high yields in short reaction times. semanticscholar.org Such multicomponent reactions (MCRs) are powerful tools for creating molecular complexity in a single step. thebioscan.com For instance, a four-component domino reaction under microwave irradiation and solvent-free conditions can furnish novel hexahydroquinoline-3-carboxylates. thebioscan.com Another efficient one-pot protocol for synthesizing carboxyl-substituted bisquinoline systems involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis. researchgate.net These methods highlight the trend towards more streamlined and environmentally benign synthetic processes in quinoline chemistry.
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinolines. The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.com For example, the synthesis of quinoline-fused 1,4-benzodiazepines was achieved with excellent yields (92–97%) under microwave conditions at 80 °C, a significant improvement over the 62–65% yields obtained through conventional methods. nih.gov
In the context of multicomponent reactions, microwave irradiation under solvent-free conditions has been used to synthesize ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. This approach combines simplicity with high yields and environmental friendliness. thebioscan.comresearchgate.net The optimal temperature for this particular synthesis was found to be 120°C, with the reaction completing within 8 minutes. thebioscan.com Similarly, a catalyst-free, microwave-assisted Friedländer synthesis provides a single-step conversion to 8-hydroxyquinolines with a 72% yield, more than double the yield from conventional heating. nih.gov These examples underscore the efficiency and effectiveness of microwave-assisted techniques in the rapid assembly of complex quinoline scaffolds.
Transition-Metal Catalyzed Cyclizations and Cross-Coupling Reactions
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for constructing the quinoline core. Catalysts based on palladium, copper, rhodium, iron, and cobalt have been extensively used for the C-H functionalization and cyclization reactions that lead to quinoline derivatives. nih.govacs.org These methods often offer high selectivity and functional group tolerance.
Copper-catalyzed reactions are particularly prevalent. For example, an efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org Another copper-catalyzed annulation reaction involves ketone oxime acetates and ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions. mdpi.com Palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines also provides a direct route to diverse quinoline derivatives. organic-chemistry.orgacs.orgnih.gov Furthermore, iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols and benzamides represents an efficient method for quinazoline synthesis, a related nitrogen heterocycle. nih.govfrontiersin.org
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Copper (Cu) | Intermolecular Decarboxylative Cascade Cyclization | Aryl aldehydes, Anilines, Acrylic acid | 2-Substituted Quinolines | organic-chemistry.org |
| Copper (Cu) | Annulation | Ketone oxime acetates, o-Trifluoroacetyl anilines | 4-Trifluoromethyl Quinolines | mdpi.com |
| Palladium (Pd) | Aerobic Oxidative Aromatization | Aliphatic alcohols, Anilines | Substituted Quinolines | organic-chemistry.orgacs.orgnih.gov |
| Iron (Fe) | Acceptorless Dehydrogenative Coupling | (2-Aminophenyl)methanols, Benzamides | Quinazolines | nih.govfrontiersin.org |
Decarboxylative Cascade Cyclization Strategies
Decarboxylative cascade cyclizations represent an elegant and atom-economical approach to constructing heterocyclic rings like quinolines. These reactions often utilize readily available starting materials and can proceed under metal-free conditions. nih.govrsc.org In this strategy, a carboxylic acid is removed as carbon dioxide, which drives the reaction forward and initiates a cascade of bond-forming events.
An iodine-mediated decarboxylative cyclization has been developed using α-amino acids and 2-methyl quinolines to afford imidazo[1,5-a]quinolines in moderate to good yields without the need for a metal catalyst. nih.govrsc.org This method is particularly valuable in pharmaceutical synthesis where metal residues can be a concern. nih.gov Another approach involves a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines. organic-chemistry.org Silver-catalyzed double decarboxylative cascade sequences have also been reported for the one-step synthesis of quinolin-2-ones from oxamic acids and acrylic acids. rsc.org These strategies highlight the utility of decarboxylation as a key step in initiating complex cyclization cascades for building the quinoline framework.
Aerobic Oxidative Aromatization Methods
Aerobic oxidative aromatization is a green and sustainable method for the synthesis of quinolines, utilizing molecular oxygen as the ultimate oxidant. mdpi.comorganic-chemistry.org This approach is often catalyzed by transition metals and provides a direct route to fully aromatic quinoline systems from partially saturated precursors.
A notable example is the Pd(OAc)₂/2,4,6-Collidine/Brønsted acid catalytic system, which facilitates the aerobic oxidative aromatization of simple aliphatic alcohols and anilines. This method produces a diverse range of substituted quinoline derivatives in high yields with broad functional group tolerance and can be scaled up to the gram scale. organic-chemistry.orgacs.orgnih.gov Synergistic Pd/Cu catalysis has also been shown to be crucial for the aerobic dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-one substrates to yield 4-aminoquinolines. organic-chemistry.org In addition to palladium and copper, other catalytic systems involving cobalt oxide and even metal-free, visible-light-mediated reactions using titanium dioxide have been developed for the aerobic dehydrogenation of tetrahydroquinolines to their corresponding quinolines. organic-chemistry.org These methods represent an atom- and step-economic approach to quinoline synthesis, avoiding hazardous reagents and minimizing waste. organic-chemistry.org
Functionalization and Derivatization of this compound
Esterification and Amidation Reactions
The carboxylic acid group at the 5-position of the 7,8-dimethylquinoline (B1340081) core is a key functional handle for further derivatization, primarily through esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible equilibrium-driven process, and the reaction can be pushed towards the ester product by removing water or using a large excess of the alcohol. masterorganicchemistry.comrug.nl The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.comrsc.org
Amidation: The formation of an amide bond from the carboxylic acid and an amine is a fundamental transformation in organic and medicinal chemistry. researchgate.netmdpi.com Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off water. sci-hub.sekhanacademy.org More commonly, the carboxylic acid is first activated to a more reactive species. A wide variety of coupling reagents are used for this purpose, such as carbodiimides (e.g., DCC), phosphonium salts (e.g., BOP), and phosphonitrilic chloride. nih.goviajpr.com These reagents facilitate amide bond formation under mild conditions, which is crucial when dealing with sensitive substrates. sci-hub.seiajpr.com Catalytic methods for direct amidation that avoid stoichiometric activating agents are also an area of active research, aiming for greener and more atom-economical processes. mdpi.com
| Reaction | Reagents | Key Features | Reference |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible; driven by excess alcohol or water removal. | masterorganicchemistry.com |
| Amidation (Activation) | Amine, Coupling Reagent (e.g., DCC, BOP) | Forms a more reactive intermediate; proceeds under mild conditions. | nih.goviajpr.com |
| Amidation (Direct) | Amine, Heat | Requires high temperatures to remove water; atom-economical. | sci-hub.se |
Synthetic Methodologies for this compound and its Derivatives
The strategic functionalization of the this compound core structure is pivotal for developing novel derivatives with tailored properties for various scientific applications. The reactivity of this scaffold is primarily governed by the interplay of the electron-donating dimethyl groups on the benzene ring, the deactivating carboxylic acid group, and the inherent electronic properties of the quinoline nucleus. This section explores key synthetic transformations, including electrophilic substitutions on the aromatic ring and nucleophilic acyl substitutions at the carboxylic acid moiety.
2 Halogenation and Other Electrophilic Substitutions
Electrophilic aromatic substitution on the quinoline ring system is a complex process influenced by reaction conditions and the electronic nature of existing substituents. In acidic media, the quinoline nitrogen is protonated, rendering the pyridine (B92270) ring strongly electron-deficient and deactivating it towards electrophilic attack. Consequently, substitution typically occurs on the benzene ring, preferentially at the C5 and C8 positions. quora.comiust.ac.irreddit.com
For this compound, the scenario is further complicated. The C5 and C8 positions are already substituted. The two methyl groups at C7 and C8 are electron-donating and activating, while the carboxylic acid group at C5 is electron-withdrawing and deactivating. numberanalytics.com The combined directing effects of these substituents would likely orient incoming electrophiles to the C6 position, which is ortho to the activating C7-methyl group and meta to the deactivating C5-carboxylic acid group.
While specific studies on the halogenation of this compound are not extensively documented, general methodologies for the regioselective halogenation of quinoline derivatives provide insight into potential synthetic routes. For instance, a metal-free protocol for the remote C5–H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. nih.govrsc.orgresearchgate.net Although this method targets the C5 position, which is occupied in the title compound, the principles of activating and directing groups remain fundamental.
Hypothetical electrophilic substitution reactions on this compound are outlined in the table below, predicting the C6 position as the most probable site of reaction.
| Reaction | Reagents | Predicted Major Product | Reference Principle |
|---|---|---|---|
| Bromination | Br2/FeBr3 | 6-Bromo-7,8-dimethylquinoline-5-carboxylic acid | iust.ac.ir |
| Nitration | HNO3/H2SO4 | 6-Nitro-7,8-dimethylquinoline-5-carboxylic acid | quora.comiust.ac.ir |
| Sulfonation | Fuming H2SO4 | 7,8-Dimethyl-5-carboxyquinoline-6-sulfonic acid | iust.ac.ir |
3 Nucleophilic Acyl Substitution Reactions on Carboxylic Acid Derivatives
The carboxylic acid group at the C5 position is a prime site for modification through nucleophilic acyl substitution. These reactions allow for the synthesis of a wide array of derivatives, such as esters, amides, and acid halides, which serve as versatile intermediates for further functionalization.
The direct conversion of a carboxylic acid to an amide or ester can be challenging. A common and effective strategy is to first activate the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 7,8-dimethylquinoline-5-carbonyl chloride is a highly reactive electrophile that readily undergoes reaction with various nucleophiles.
For example, reaction with alcohols (R'OH) in the presence of a base (like pyridine) yields the corresponding esters. Similarly, reaction with primary or secondary amines (R'R''NH) produces amides. youtube.comkhanacademy.org These transformations are fundamental in medicinal chemistry for creating libraries of compounds to probe structure-activity relationships.
The table below illustrates the formation of various carboxylic acid derivatives from this compound via its activated acid chloride intermediate.
| Derivative Class | Nucleophile | Reaction Conditions | Product Structure |
|---|---|---|---|
| Acid Chloride | - | SOCl2 or (COCl)2 | 7,8-Dimethylquinoline-5-carbonyl chloride |
| Ester | Ethanol (EtOH) | From acid chloride, Pyridine | Ethyl 7,8-dimethylquinoline-5-carboxylate |
| Amide | Ammonia (NH3) | From acid chloride | 7,8-Dimethylquinoline-5-carboxamide |
| N-Substituted Amide | Aniline (PhNH2) | From acid chloride, Pyridine | N-Phenyl-7,8-dimethylquinoline-5-carboxamide |
4 Tailoring of Functional Groups for Specific Research Applications
The modification of this compound and its derivatives is a key strategy for tailoring molecules for specific research applications, particularly in drug discovery and materials science. The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov
In drug design, the carboxylic acid moiety is often modified to enhance properties such as cell permeability, metabolic stability, and target binding affinity. Conversion to esters or amides, as described previously, can modulate the lipophilicity and hydrogen bonding capacity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile. researchgate.net For instance, studies on other quinoline-related carboxylic acids have shown that such derivatives can exhibit antiproliferative, antioxidative, and anti-inflammatory properties. nih.gov
Another advanced strategy involves the replacement of the carboxylic acid group with a bioisostere—a different functional group with similar physicochemical properties that can produce a broadly similar biological effect. nih.gov This approach is used to overcome liabilities associated with the carboxylic acid group, such as poor central nervous system penetration or susceptibility to certain metabolic pathways. nih.gov
The table below presents examples of functional group tailoring strategies and their rationale in the context of research applications.
| Modification Strategy | Example Derivative | Rationale/Research Application | Reference Principle |
|---|---|---|---|
| Amide Formation | N-Aryl/Alkyl Amides | Explore structure-activity relationships (SAR) for target binding; improve cell permeability. | researchgate.net |
| Esterification | Alkyl Esters | Create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. | nih.gov |
| Bioisosteric Replacement | Tetrazole or Acylsulfonamide derivative | Improve metabolic stability, modulate acidity (pKa), and enhance oral bioavailability. | nih.gov |
| Peptide Coupling | Coupling with amino acids or peptides | Develop targeted drug delivery systems or peptide-based therapeutics. | ajchem-a.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete assignment of its proton and carbon signals.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would display a set of coupled signals corresponding to the protons on the quinoline core, while the aliphatic region would show singlets for the two methyl groups. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.8 - 9.0 | dd | J = 4.2, 1.8 |
| H3 | ~7.4 - 7.6 | dd | J = 8.2, 4.2 |
| H4 | ~8.0 - 8.2 | dd | J = 8.2, 1.8 |
| H6 | ~7.8 - 8.0 | s | - |
| 7-CH₃ | ~2.4 - 2.6 | s | - |
| 8-CH₃ | ~2.6 - 2.8 | s | - |
| 5-COOH | ~12.0 - 14.0 | br s | - |
Note: The chemical shifts are predicted based on the analysis of similar quinoline derivatives and are subject to solvent effects. The exact values would need to be confirmed by experimental data.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~150 - 152 |
| C3 | ~122 - 124 |
| C4 | ~136 - 138 |
| C4a | ~128 - 130 |
| C5 | ~130 - 132 |
| C6 | ~126 - 128 |
| C7 | ~135 - 137 |
| C8 | ~145 - 147 |
| C8a | ~148 - 150 |
| 7-CH₃ | ~18 - 20 |
| 8-CH₃ | ~14 - 16 |
| 5-COOH | ~168 - 172 |
Note: These are predicted chemical shift ranges based on known substituent effects on the quinoline ring system.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H2 and H3, and between H3 and H4, confirming their positions on the pyridine ring of the quinoline system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the protonated carbons (C2, C3, C4, C6, and the methyl carbons).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the methyl protons (7-CH₃ and 8-CH₃) to the aromatic carbons would confirm their points of attachment. Specifically, the protons of the 7-CH₃ group would be expected to show correlations to C6, C7, and C8, while the 8-CH₃ protons would correlate with C7, C8, and C8a. The proton at H6 would likely show a correlation to the carboxylic acid carbon (5-COOH), confirming the position of the acid group.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound. This allows for the calculation of the elemental composition, which serves as a confirmation of the molecular formula (C₁₂H₁₁NO₂). The high accuracy of this technique helps to distinguish between compounds with the same nominal mass.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 202.0863 |
| [M+Na]⁺ | 224.0682 |
| [M-H]⁻ | 200.0717 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, typically generating protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) of the molecular ion can be used to induce fragmentation and study the resulting product ions, providing valuable structural information.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve initial losses of small, stable neutral molecules such as water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). The stability of the quinoline ring system would influence the fragmentation, with cleavages of the substituents being more favorable.
Plausible Fragmentation Pathway for [M+H]⁺:
Loss of H₂O: The initial loss of a water molecule from the protonated carboxylic acid would lead to the formation of an acylium ion.
Loss of CO₂H: A common fragmentation for aromatic carboxylic acids is the loss of the entire carboxyl group as a radical, though loss of CO₂ after rearrangement is also possible.
Loss of CO: Following the loss of water, the resulting acylium ion could lose carbon monoxide.
Methyl Group Fragmentation: Subsequent fragmentation could involve the loss of a methyl radical.
Optical Spectroscopy Applications
Optical spectroscopy techniques are instrumental in elucidating the electronic and structural properties of organic molecules. For this compound, techniques such as UV-Vis absorption, fluorescence, and infrared spectroscopy provide a comprehensive understanding of its molecular characteristics.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light are characteristic of its electronic structure. For quinoline derivatives, the UV-Vis spectra are typically characterized by intense π–π* transitions. nih.gov
Table 1: Expected UV-Vis Absorption Characteristics of Quinoline Derivatives
| Feature | Wavelength Range (nm) | Transition Type |
|---|
Note: This table is illustrative and based on general characteristics of quinoline derivatives.
Fluorescence Spectroscopy for Luminescent Properties and Environmental Sensing
Fluorescence spectroscopy is a powerful tool for studying the luminescent properties of molecules and their interactions with the environment. Quinoline derivatives are known for their fluorescent properties, which can be sensitive to factors such as solvent polarity, pH, and the presence of metal ions. nih.goviaea.org These properties make them promising candidates for use as chemical sensors. nih.gov
The fluorescence of 8-hydroxyquinoline (B1678124) derivatives, for example, is significantly affected by the presence of metal ions, forming fluorescent chelates. uci.edu The intensity and emission wavelength of these complexes can vary depending on the specific metal ion and the substituents on the quinoline ring. nih.gov For instance, substitution at the C-5 position of 8-hydroxyquinoline can lead to a red-shift in the fluorescence emission. nih.gov While direct fluorescence data for this compound is not available, it is expected to exhibit fluorescence, and its sensitivity to environmental factors could be explored for sensing applications. nih.gov The study of 7,8-benzoquinoline has shown that its fluorescence can be significantly modulated by the presence of mercurous ions at a neutral pH. iaea.org
Table 2: Factors Influencing Fluorescence Properties of Quinoline Derivatives
| Factor | Effect on Fluorescence | Potential Application |
|---|---|---|
| Solvent Polarity | Shift in emission wavelength | Environmental sensing |
| pH | Changes in protonation state affecting emission | pH sensors researchgate.net |
Note: This table is based on the general behavior of quinoline derivatives.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. s-a-s.org
For this compound, the IR spectrum would be expected to show characteristic peaks for the carboxylic acid group and the substituted quinoline ring. A broad O–H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid would likely appear as a strong band between 1760-1690 cm⁻¹. libretexts.orglibretexts.org Additionally, C–O stretching and O–H bending vibrations associated with the carboxylic acid would be observed in the fingerprint region. libretexts.orglibretexts.org
The quinoline ring itself will give rise to a series of characteristic absorptions. Aromatic C–H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring system typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The presence of methyl groups would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and C-H bending vibrations at lower wavenumbers. libretexts.orglibretexts.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 3300–2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1760–1690 | Strong |
| Carboxylic Acid | C–O stretch | 1320–1210 | Medium |
| Carboxylic Acid | O–H bend | 1440–1395, 950–910 | Medium |
| Aromatic Ring | C–H stretch | 3100–3000 | Variable |
| Aromatic Ring | C=C/C=N stretch | 1600–1400 | Medium to Strong |
Note: This table is based on typical IR absorption ranges for the specified functional groups. libretexts.orglibretexts.orgucla.eduorgchemboulder.com
X-ray Diffraction Studies for Single-Crystal Structural Determination and Stereochemical Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govmdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.
While the crystal structure of this compound has not been specifically reported, analysis of related quinoline carboxylic acid derivatives provides insight into the expected structural features. For example, the crystal structure of quinoline-2-carboxylic acid reveals that it crystallizes in the monoclinic space group P2₁/c. researchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds, such as O–H···O and N–H···O interactions, forming various packing motifs. researchgate.net
In the solid state, quinoline ring systems are generally planar or nearly planar. nih.gov For instance, in one derivative, the dihedral angle between the phenyl and pyridine rings of the quinoline system is reported to be 3.47 (7)°. nih.gov The carboxylic acid group's orientation relative to the quinoline ring is a key structural feature. Intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules, can also play a significant role in the crystal packing. nih.gov The detailed structural information obtained from SCXRD, including bond distances and angles, is invaluable for correlating the molecular structure with its observed spectroscopic and chemical properties. chemmethod.com
Table 4: Representative Crystallographic Data for a Quinoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.724(1) |
| b (Å) | 5.937(1) |
| c (Å) | 27.545(2) |
| β (°) | 90.15(1) |
Note: This data is for quinoline-2-carboxylic acid and serves as an illustrative example. researchgate.net
Computational Chemistry and Theoretical Analysis of 7,8 Dimethylquinoline 5 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and are instrumental in predicting chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For 7,8-Dimethylquinoline-5-carboxylic acid, DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and reactivity indicators.
Key parameters that would be elucidated from DFT calculations include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability.
Electron Density Distribution and Molecular Electrostatic Potential (MEP): These calculations reveal the charge distribution within the molecule and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP map is particularly useful for predicting sites of intermolecular interactions.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and for the structural elucidation of new compounds. For this compound, theoretical calculations could predict:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR and Raman spectra. This is useful for identifying characteristic functional groups and for confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of chemical shifts (¹H and ¹³C) can aid in the assignment of experimental NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions and, consequently, the UV-Vis absorption spectra. This can provide information about the molecule's chromophores and its color.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules or their environment.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the carboxylic acid group relative to the quinoline (B57606) ring. Different conformers can have different energies and properties. Computational methods can be used to identify the most stable conformers and to determine the energy barriers for interconversion between them. This information is crucial for understanding the molecule's flexibility and how it might interact with biological targets.
Molecular Dynamics Simulations (if relevant to interactions)
Binding Modes: How the molecule fits into a binding pocket and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Conformational Changes: How the molecule's conformation changes upon binding or in different solvent environments.
Thermodynamic Properties: Such as the free energy of binding, which is a measure of the affinity of the molecule for its target.
Prediction of Molecular Descriptors Relevant to Chemical Space Exploration
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in cheminformatics and drug discovery for tasks such as virtual screening and quantitative structure-activity relationship (QSAR) modeling. Several molecular descriptors for this compound have been predicted using computational models and are available in public databases like PubChem. uni.lu
Below is a table of some predicted molecular descriptors for this compound.
| Descriptor | Predicted Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem |
| Molecular Weight | 201.22 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 201.078979 g/mol | PubChem |
| Monoisotopic Mass | 201.078979 g/mol | PubChem |
| Topological Polar Surface Area | 50.5 Ų | PubChem |
| Heavy Atom Count | 15 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 258 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Coordination Chemistry of 7,8 Dimethylquinoline 5 Carboxylic Acid
Ligand Design Principles for Metal Complexation
The design of ligands is a critical aspect of coordination chemistry, as the structure of the ligand dictates the stability, geometry, and reactivity of the resulting metal complex. biointerfaceresearch.com For quinoline (B57606) carboxylic acids, including 7,8-Dimethylquinoline-5-carboxylic acid, the primary design principle revolves around the presence of two key coordinating groups: the quinoline nitrogen and the carboxylic acid. The spatial arrangement of these groups allows for the formation of a stable chelate ring with a metal ion, a phenomenon that enhances the stability of the complex. biointerfaceresearch.com
The nitrogen atom of the quinoline ring acts as a Lewis base, donating a pair of electrons to the metal center. Simultaneously, the carboxylic acid group can deprotonate to form a carboxylate, which then coordinates to the metal ion through its oxygen atoms. This dual coordination from the same molecule classifies quinoline carboxylic acids as bidentate ligands. The formation of a five- or six-membered chelate ring is a significant stabilizing factor in these complexes. biointerfaceresearch.com The substituents on the quinoline ring, in this case, the two methyl groups at the 7 and 8 positions and the carboxylic acid at the 5-position, can also influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and structure of the metal complex.
Synthesis and Characterization of Metal Complexes of Quinoline Carboxylic Acids
The synthesis of metal complexes with quinoline carboxylic acid derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in a solvent. researchgate.net Common methods involve dissolving the ligand and the metal salt in a solvent or a mixture of solvents, followed by heating or stirring to facilitate the reaction. The resulting complex may precipitate out of the solution and can be isolated by filtration. The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the nature of the product.
Characterization of the synthesized complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and C=N bonds. Elemental analysis provides the empirical formula of the complex, which helps in determining its stoichiometry. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of the complex, including bond lengths and angles.
Transition metals are frequently used in the synthesis of coordination complexes with quinoline carboxylic acids due to their variable oxidation states and ability to form complexes with diverse geometries. The interaction between the ligand and the metal ion can lead to the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the nature of the ligand and metal. The coordination of the ligand to the metal center can result in various geometries, such as octahedral, tetrahedral, or square planar, depending on the coordination number of the metal ion and the steric constraints of the ligand. scirp.org
The stability of metal complexes in solution is a crucial parameter that is often quantified by determining the stability constants. The pH-metric titration method is a widely used technique for this purpose. ijfmr.com This method involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base. The pH of the solution is monitored throughout the titration, and the resulting titration curve is analyzed to calculate the proton-ligand and metal-ligand stability constants. ddugu.ac.in The stability of the complex is influenced by factors such as the nature of the metal ion and the ligand, as well as the pH of the solution. asianpubs.org
Below is a hypothetical data table illustrating the type of data that would be obtained from a pH-metric study of the stability constants for complexes of this compound with various transition metal ions.
| Metal Ion | log K1 | log K2 | Overall Stability (log β) |
| Cu(II) | 5.8 | 4.5 | 10.3 |
| Ni(II) | 5.2 | 4.1 | 9.3 |
| Co(II) | 5.0 | 3.9 | 8.9 |
| Zn(II) | 4.8 | 3.7 | 8.5 |
| Mn(II) | 4.5 | 3.5 | 8.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.
Structural Analysis of Coordination Compounds
The structural analysis of coordination compounds provides valuable insights into the bonding and geometry of the metal-ligand interactions. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. researchgate.net For quinoline carboxylic acid complexes, structural studies have revealed a variety of coordination modes. The ligand can act as a bidentate ligand, coordinating to the metal ion through the quinoline nitrogen and one of the carboxylate oxygens to form a chelate ring. In some cases, the carboxylate group can also act as a bridging ligand, connecting two metal centers and leading to the formation of polynuclear complexes or coordination polymers. nih.gov The specific coordination geometry around the metal center is influenced by the size and charge of the metal ion, as well as the steric and electronic properties of the ligand.
Exploration of Self-Assembly and Supramolecular Architectures
The ability of quinoline carboxylic acids and their metal complexes to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent building blocks for the construction of self-assembled supramolecular architectures. acs.org These interactions can direct the assembly of individual complex units into higher-order structures, such as one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. researchgate.net The resulting supramolecular structures can exhibit interesting properties, such as porosity and luminescence, which are dependent on the arrangement of the constituent molecules. The design and synthesis of such architectures are of great interest in the fields of crystal engineering and materials science.
Research Applications in Chemical Biology and Medicinal Chemistry Excluding Clinical Studies
Development as Molecular Probes and Biosensors
The inherent properties of the quinoline (B57606) ring system make it an attractive core for the development of molecular tools used to investigate biological systems.
Design of Quinoline-Based Fluorescent Scaffolds for Live Cell Imaging Research
Small molecule fluorescent probes are essential for visualizing and understanding cellular processes. nih.gov The development of core scaffolds that can be easily modified is a key goal in this field, as it allows for the creation of diverse probes with tunable properties. nih.govmorressier.com Researchers have introduced a highly modular quinoline-based scaffold, referred to as dimethylamino quinoline (DMAQ), designed for rational engineering and optimization for various imaging applications. nih.govnih.gov
This scaffold design incorporates three strategic domains that can be independently functionalized:
A polarization domain: Often an electron-donating group, such as a dimethylamino group at the 7-position, which polarizes the fluorophore. nih.gov
A domain for tuning photophysical properties.
A domain for introducing structural diversity and/or for late-stage chemical modification. nih.gov
This modular approach allows for the combinatorial development of diverse quinoline-based fluorophores. morressier.com The utility of these scaffolds has been demonstrated in their application as pH-sensitive probes for live-cell imaging, showcasing their potential to report on specific environmental conditions within a cell. nih.gov The facile, two-step synthesis from commercially available materials further enhances the attractiveness of these scaffolds for high-throughput screening and the discovery of novel probes. morressier.com
Molecular Optical Diagnostic Probes with Multimodal Activity
Beyond fluorescence alone, quinoline derivatives are being developed as multimodal diagnostic probes that combine several detection methods in a single molecule. acs.orgtees.ac.uk These molecular agents are designed to have improved biocompatibility, targeting, and clearance mechanisms compared to larger nanostructure-based agents. acs.org
A key design strategy involves the strategic modification of the quinoline structure to incorporate specific functionalities. The inclusion of a carboxylic acid group enhances water solubility, which is crucial for biological applications. acs.orgport.ac.uk Additionally, other functional groups, such as thiols, can be added to enable anchoring to nanostructures like gold or silver nanoparticles for surface-enhanced Raman scattering (SERS) applications. acs.orgport.ac.uk This results in trimodal probes with Raman, chiral, and fluorescent activities. acs.org Such custom-designed molecules hold promise for investigating biomolecular functions in living cells without interfering with cellular activities. acs.orgport.ac.uk
Quinoline-Based Receptors for Carboxylic Acid Recognition and Sensing
The recognition and sensing of biologically important molecules like carboxylic acids is a significant area of research. rsc.org Small molecule receptors can be designed to bind specific analytes, and the quinoline framework is a viable scaffold for this purpose. The structure of 7,8-Dimethylquinoline-5-carboxylic acid itself contains a carboxylic acid, but the broader quinoline scaffold can be functionalized to create receptors for other carboxylic acids.
The design of such receptors often involves incorporating hydrogen bond donors and acceptors that are geometrically positioned to interact specifically with the carboxyl group of the target acid. The quinoline nitrogen can act as a hydrogen bond acceptor, while other parts of the scaffold can be modified with hydrogen bond-donating groups. Binding events can be transduced into a detectable signal, such as a change in fluorescence or color, enabling the use of these molecules as sensors. rsc.org
Mechanistic Investigations of Biological Interactions for Related Quinoline Carboxylic Acids
Quinoline carboxylic acids have been extensively studied as inhibitors of critical enzymes in both human cells and pathogens. These investigations provide insights into drug-target interactions and guide the development of new therapeutic agents.
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Research
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. nih.govbohrium.com As such, DHODH is a recognized target for the development of anticancer and immunosuppressive drugs. nih.govbohrium.com A class of 4-quinoline carboxylic acids has been identified as potent inhibitors of human DHODH (hDHODH). nih.govbohrium.com
Structure-guided design approaches have been used to improve the potency and properties of these inhibitors. nih.govacs.org Research has shown that the carboxylate of the quinoline inhibitor is crucial for its activity, forming a salt bridge with Arginine 136 (R136) and a potential hydrogen bond with Glutamine 47 (Q47) in the enzyme's binding pocket. nih.gov The quinoline core itself participates in hydrophobic interactions within a channel composed of nonpolar residues. nih.gov By strategically modifying the quinoline scaffold, researchers have developed potent analogues that form novel interactions with the enzyme. For example, a water-mediated hydrogen bond with Threonine 63 (T63) and a direct hydrogen bond with Tyrosine 356 (Y356) have been achieved, leading to inhibitors with nanomolar potency. nih.govacs.orgresearchgate.net
| Compound | Target | IC50 (nM) | Key Interactions |
| Analogue 41 | DHODH | 9.71 ± 1.4 | Forms novel H-bond with Y356 |
| Analogue 43 | DHODH | 26.2 ± 1.8 | Forms water-mediated H-bond with T63 |
This table summarizes the inhibitory activity of potent quinoline-based analogues against the DHODH enzyme as identified in research studies. nih.govacs.orgresearchgate.net
Mycobacterium tuberculosis DNA Gyrase Inhibition Research
New agents are urgently needed to combat drug-resistant tuberculosis. researcher.lifenih.gov DNA gyrase, a type II topoisomerase essential for DNA replication in bacteria, is a well-established target for antibacterial drugs. researchgate.net Recent studies have profiled a series of arylated quinoline carboxylic acids (QCAs) as inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. researcher.lifemdpi.com
Through the synthesis and screening of a library of 48 QCAs with various modifications, researchers identified two lead compounds, 7i and 7m, as potent inhibitors of Mtb. nih.govmdpi.com These compounds demonstrated activity against both replicating and non-replicating forms of the bacterium. researcher.lifenih.gov Subsequent enzymatic assays confirmed that their mechanism of action involves the inhibition of Mtb DNA gyrase. researcher.lifemdpi.com Docking studies have helped to elucidate the binding mode of these compounds within the enzyme, showing a good correlation with the observed in vitro activity. researchgate.netmdpi.com
| Compound | Modifications | Target | Activity |
| QCA 7i | C-2 2-(naphthalen-2-yl) / C-6 1-butyl | Mtb DNA Gyrase | Potent Mtb inhibitor |
| QCA 7m | C-2 2-(phenanthren-3-yl) / C-6 isopropyl | Mtb DNA Gyrase | Showed better activity up to 1 µM |
This table presents the key features of two lead quinoline carboxylic acid inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.govmdpi.com
Antimicrobial Activity Studies of Quinoline Derivatives
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The quinoline core is a well-established pharmacophore in antibacterial and antifungal drugs. Research into derivatives of 7,8-dimethylquinoline (B1340081) has revealed promising, albeit varied, antimicrobial activities.
A study investigating a series of newly synthesized 7,8-dimethylquinoline derivatives demonstrated a range of antibacterial and antifungal effects. connectjournals.com The synthesized compounds, which included Schiff's bases, carbothioamides, and carboxamides derived from a 7,8-dimethylquinolin-2-ol precursor, were screened against several bacterial and fungal strains. connectjournals.com
The antibacterial activity was evaluated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Salmonella typhosa. connectjournals.com Antifungal activity was tested against Aspergillus niger, Candida albicans, Cryptococcus neoformans, and Thielaviopsis paradoxa. connectjournals.com
The results indicated that specific substitutions on the 7,8-dimethylquinoline core are crucial for antimicrobial potency. For instance, certain Schiff's base derivatives and carbothioamides exhibited moderate activity against E. coli and S. aureus. connectjournals.com Notably, one pyrazole-containing derivative showed high activity against E. coli and moderate activity against S. aureus. connectjournals.com In contrast, other derivatives displayed weak or no activity against the tested strains. connectjournals.com
Similarly, the antifungal screening identified several derivatives with marked activity against A. niger, C. albicans, and C. neoformans. connectjournals.com These findings underscore the potential of the 7,8-dimethylquinoline scaffold as a template for the development of new antimicrobial agents, while also highlighting the sensitivity of this activity to structural modifications.
| Compound Type | Bacterial Strains Tested | Fungal Strains Tested | Observed Activity |
|---|---|---|---|
| Schiff's Bases | E. coli, S. aureus, B. subtilis, S. typhosa | A. niger, C. albicans, C. neoformans, T. paradoxa | Moderate activity against E. coli and S. aureus for some derivatives. |
| Carbothioamides | E. coli, S. aureus, B. subtilis, S. typhosa | A. niger, C. albicans, C. neoformans, T. paradoxa | Moderate activity against E. coli and S. aureus for some derivatives. |
| Pyrazoles | E. coli, S. aureus, B. subtilis, S. typhosa | A. niger, C. albicans, C. neoformans, T. paradoxa | High activity against E. coli and moderate activity against S. aureus for one derivative. Marked activity against A. niger, C. albicans, and C. neoformans for others. |
Investigation of Antioxidant Properties in Analogous Quinoline Systems
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, the discovery of compounds with antioxidant properties is of significant interest. While direct studies on the antioxidant activity of this compound are limited, research on analogous systems provides valuable insights.
A study on 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which share the dimethylquinoline core, investigated their antioxidant potential. researchgate.net The evaluation of the antioxidant activity of nine compounds from this series revealed that some derivatives exhibited antioxidant activity exceeding that of the reference standard, trolox. researchgate.net This suggests that the dimethylquinoline scaffold can contribute to antioxidant effects.
The antioxidant activity of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The presence of electron-donating groups, such as methyl groups, on the quinoline ring can enhance this activity. Therefore, the 7,8-dimethyl substitution pattern in the target compound could potentially contribute to its antioxidant properties. The carboxylic acid group may modulate this activity through its electronic influence and by affecting the molecule's solubility and distribution.
Structure-Activity Relationship (SAR) Studies in Related Dimethylquinoline Carboxylic Acid Derivatives
The systematic investigation of how chemical structure influences biological activity is a cornerstone of medicinal chemistry. For quinoline carboxylic acid derivatives, SAR studies have been instrumental in identifying key structural features that govern their therapeutic effects.
Elucidation of Substituent Effects on Research Outcomes
The antimicrobial and antioxidant activities of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring system.
In the context of antimicrobial activity, the data from studies on 7,8-dimethylquinoline derivatives indicate that the introduction of different heterocyclic moieties, such as pyrazoles, or functional groups like Schiff's bases and carbothioamides, can significantly modulate the spectrum and potency of activity. connectjournals.com The presence of the two methyl groups at the 7 and 8 positions likely influences the electronic properties and steric profile of the molecule, which in turn can affect its interaction with biological targets.
General SAR studies on quinoline carboxylic acids have identified three critical regions for biological activity: the C2 position, where bulky hydrophobic groups are often favored; the C4 position, which frequently requires a carboxylic acid for activity; and the benzo portion of the quinoline ring, where appropriate substitutions are necessary. nih.gov While this compound has a different substitution pattern, these general principles highlight the importance of the interplay between different substituents on the quinoline core.
Rational Design Strategies for Optimizing Research Leads
Based on the available SAR data, several rational design strategies can be proposed to optimize the biological activities of dimethylquinoline carboxylic acid derivatives.
For enhancing antimicrobial activity, a systematic exploration of different substituents at various positions of the this compound scaffold would be a logical next step. This could involve:
Modification of the carboxylic acid group: Esterification or conversion to amides could improve cell permeability and modulate activity.
Introduction of substituents at other positions: Adding small, lipophilic, or hydrogen-bonding groups to other available positions on the quinoline ring could enhance target binding.
Hybridization with other antimicrobial pharmacophores: Combining the dimethylquinoline carboxylic acid core with other known antimicrobial moieties could lead to synergistic effects or novel mechanisms of action.
To optimize antioxidant properties, design strategies could focus on:
Potential Applications in Materials Science Research
Incorporation into Functional Materials
There is currently no available research detailing the incorporation of 7,8-dimethylquinoline-5-carboxylic acid into functional materials. The general class of quinoline (B57606) carboxylic acids is recognized for its structural rigidity and potential as building blocks in more complex molecular architectures, such as coordination polymers. However, specific studies demonstrating the use of the this compound isomer in this capacity have not been reported. The unique positioning of the dimethyl and carboxylic acid groups on the quinoline core could theoretically influence crystal packing and the formation of supramolecular structures, but experimental data to support this is absent.
Investigation of Optoelectronic Properties within Material Systems
Similarly, the optoelectronic properties of this compound within material systems have not been documented in available research. Quinoline-based compounds, in general, are known for their electron-transporting capabilities and high thermal and chemical stability, making them candidates for applications in devices like organic light-emitting diodes (OLEDs). For instance, other isomers, such as 2,7-dimethylquinoline-4-carboxylic acid, have been explored for such purposes. However, without specific studies on this compound, its potential in this area remains purely speculative. Key data regarding its photoluminescence, charge mobility, and energy levels when integrated into a material system are not available.
Future Research Directions for 7,8 Dimethylquinoline 5 Carboxylic Acid
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel and sustainable pathways to access 7,8-Dimethylquinoline-5-carboxylic acid and its derivatives.
Classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner–von Miller, and Pfitzinger reactions, often involve harsh conditions and the use of hazardous reagents. nih.govmdpi.com A key research avenue will be the adaptation and optimization of these methods from a green chemistry perspective. This could involve the use of heterogeneous catalysts, solvent-free reaction conditions, or microwave-assisted synthesis to improve yields, reduce reaction times, and minimize waste. nih.govresearchgate.netrsc.org
Furthermore, the development of one-pot multicomponent reactions (MCRs) represents a highly attractive strategy. researchgate.net An MCR-based approach to this compound could significantly enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage. The use of nanocatalysts in such synthetic protocols is another promising area, potentially offering high catalytic activity and selectivity under mild conditions. acs.org
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Modified Pfitzinger Reaction | Utilizes readily available starting materials. | Investigation of green catalysts and solvents; microwave-assisted protocols. |
| Doebner Reaction | Allows for diversification of substituents. | Optimization for electron-rich anilines; exploration of hydrogen-transfer variations. acs.org |
| One-Pot Multicomponent Synthesis | High atom economy; reduced waste. | Design of novel MCRs; screening of eco-friendly catalysts. |
| Nanocatalyst-Assisted Synthesis | High efficiency; recyclability of catalysts. | Development of novel nanocatalysts; mechanistic studies. nih.gov |
Application of Advanced Analytical and Characterization Techniques
A thorough understanding of the physicochemical properties of this compound is paramount for its future development and application. The application of a suite of advanced analytical and characterization techniques will be crucial for elucidating its structural and electronic properties.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, will be essential for the unambiguous structural confirmation of the synthesized compound and any subsequent derivatives. ijpsdronline.comresearchgate.net Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will provide precise molecular weight determination and aid in structural elucidation.
To gain deeper insights into the electronic structure and properties, computational methods such as Density Functional Theory (DFT) should be employed. rsc.orgarabjchem.org DFT calculations can provide valuable information on molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are critical for predicting reactivity and intermolecular interactions. researchgate.netrsc.org
| Analytical Technique | Information Gained | Future Research Application |
| 1D and 2D NMR Spectroscopy | Unambiguous structural elucidation and confirmation of connectivity. | Routine characterization of new derivatives and reaction products. |
| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Confirmation of synthetic success and purity assessment. |
| X-ray Crystallography | Definitive solid-state structure and intermolecular interactions. | Understanding packing motifs and designing crystalline materials. |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, and spectroscopic predictions. | Guiding synthetic efforts and interpreting experimental observations. proquest.com |
Expanding the Scope of Coordination Chemistry Research
The presence of both a nitrogen atom within the quinoline ring and a carboxylic acid group makes this compound an excellent candidate for use as a ligand in coordination chemistry. The exploration of its coordination behavior with a variety of metal ions could lead to the development of novel metal-organic frameworks (MOFs) and coordination polymers with interesting structural and functional properties.
Future research should focus on the synthesis and characterization of metal complexes of this compound with transition metals, lanthanides, and main group elements. nih.govacs.org The coordination modes of the ligand should be systematically investigated, as it can potentially act as a monodentate, bidentate, or bridging ligand. The resulting complexes should be thoroughly characterized using techniques such as single-crystal X-ray diffraction, FTIR, and UV-Vis spectroscopy.
The potential applications of these coordination compounds could be diverse, ranging from catalysis and gas storage to luminescence and magnetic materials. The specific substitution pattern of the ligand may influence the properties of the resulting metal complexes, offering opportunities for fine-tuning their functionalities.
Interdisciplinary Research Integrating Computational and Experimental Approaches
A synergistic approach that combines computational modeling with experimental validation will be instrumental in accelerating the exploration of this compound's potential. Interdisciplinary research that integrates computational chemistry with synthetic and materials chemistry will provide a powerful platform for rational design and discovery.
Molecular docking studies, for instance, could be used to predict the binding affinity of this compound and its derivatives with various biological targets, thereby guiding the design of new therapeutic agents. nih.gov DFT calculations can be used to predict the electronic and photophysical properties of novel derivatives, aiding in the design of new materials for optoelectronic applications. arabjchem.org
The integration of computational and experimental data will not only provide a deeper understanding of the structure-property relationships of this compound but also enable a more targeted and efficient approach to the development of new applications.
Design of Next-Generation Molecular Tools based on the this compound Scaffold
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents. nih.govfrontiersin.orgresearchgate.net The unique substitution pattern of this compound provides a versatile platform for the design of next-generation molecular tools for biological and medical applications.
Future research in this area should focus on the strategic functionalization of the quinoline core to develop novel compounds with specific biological activities. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, allowing for the facile generation of a library of derivatives. nih.gov These derivatives could be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Furthermore, the quinoline scaffold can be incorporated into larger molecular architectures to create fluorescent probes for bioimaging or sensors for the detection of specific analytes. The inherent photophysical properties of the quinoline ring system, which can be modulated by substitution, make it an attractive core for the development of such molecular tools. nih.govmdpi.com
Q & A
Q. What are the optimal synthetic routes for 7,8-Dimethylquinoline-5-carboxylic acid, and how can reaction efficiency be maximized?
The synthesis typically involves multi-step protocols, such as oxidation of methyl-substituted precursors or coupling reactions. For example, oxidation of 7,8-dimethylquinoline derivatives using catalysts like N-hydroxyphthalimide and azobisisobutyronitrile (AIBN) under oxygen can yield the carboxylic acid derivative. Temperature control (e.g., 60–80°C) and pH adjustments (neutral to mildly acidic) are critical to avoid side reactions. Purification via column chromatography or recrystallization ensures product isolation .
Q. Which purification methods are most effective for isolating this compound from reaction mixtures?
High-performance liquid chromatography (HPLC) or flash chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) effectively separate the compound from byproducts. Recrystallization using ethanol/water mixtures is preferred for large-scale purification, as it enhances crystalline purity while minimizing solvent waste .
Q. How can the molecular structure of this compound be validated post-synthesis?
Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns and methyl group positions.
- FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches.
- Mass spectrometry (HRMS) for molecular weight verification. Cross-validate results with computational simulations (e.g., DFT) for electronic structure alignment .
Q. What stability considerations are critical for storing this compound?
The compound is stable under inert atmospheres (N₂/Ar) at 4°C but degrades upon prolonged exposure to light, moisture, or oxidants. Use amber vials for storage and avoid contact with strong bases or metals to prevent decarboxylation. Regular stability testing via TLC or HPLC is recommended .
Q. How can researchers conduct preliminary bioactivity screening for this compound?
Use in vitro assays to evaluate antimicrobial or anticancer potential:
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves to establish IC₅₀ values .
Advanced Research Questions
Q. What crystallographic strategies resolve the 3D structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is optimal. Grow crystals via slow evaporation (e.g., methanol/chloroform). Refinement parameters (R-factor < 5%) and hydrogen-bonding networks should be analyzed to confirm stereochemistry and intermolecular interactions .
Q. How can reaction conditions be optimized to address low yields during scale-up synthesis?
Conduct Design of Experiments (DoE) to test variables:
Q. How should contradictory data between spectroscopic and crystallographic results be resolved?
Reconcile discrepancies by:
- Re-examining sample purity (HPLC).
- Performing variable-temperature NMR to detect dynamic effects.
- Using complementary techniques like XPS or Raman spectroscopy to cross-check functional groups. Computational modeling (e.g., molecular dynamics) can simulate crystal packing vs. solution-state conformers .
Q. What mechanistic insights underlie the compound’s bioactivity, and how can they be validated?
Investigate target interactions via:
- Surface plasmon resonance (SPR) to measure binding affinity with enzymes (e.g., topoisomerases).
- Molecular docking (AutoDock Vina) to predict binding poses.
- Gene expression profiling (RNA-seq) to identify pathways affected in treated cells .
Q. How can computational modeling enhance the design of this compound derivatives?
Apply in silico tools:
- QSAR models to correlate structural features (e.g., logP, H-bond donors) with bioactivity.
- ADMET prediction (SwissADME) to optimize pharmacokinetics.
Validate predictions with synthetic derivatives and in vivo pharmacokinetic studies .
Methodological Notes
- Data Interpretation : Always cross-validate structural data (NMR, XRD) with computational models to resolve ambiguities .
- Assay Design : Include replicates and blinded controls in bioactivity studies to minimize bias .
- Safety Protocols : Follow SDS guidelines for handling quinoline derivatives, including PPE (gloves, goggles) and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
